molecular formula C7H6BrN3O B1294184 2-Amino-5-bromo-4-methoxynicotinonitrile CAS No. 951884-75-6

2-Amino-5-bromo-4-methoxynicotinonitrile

Cat. No. B1294184
M. Wt: 228.05 g/mol
InChI Key: CGPCHEQVFUTJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-aminopentanedinitriles from 2-(bromomethyl)aziridines involves treatment with potassium cyanide in DMSO, leading to a base-induced ring opening and subsequent transformations . Similarly, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile uses the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . These methods suggest that the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile could also involve nucleophilic substitution reactions and the use of a base to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-5-bromo-4-methoxynicotinonitrile is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help establish the structure by identifying functional groups, the environment of hydrogen and carbon atoms, and the molecular weight of the compound. The presence of substituents like bromo, methoxy, and nitrile groups would influence the chemical shifts and splitting patterns observed in NMR spectroscopy.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions. For example, 2-aminopentanedinitriles can be transformed into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones . Schiff bases are synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile by reacting with 1,3-disubstituted pyrazole-4-carboxaldehyde . These reactions indicate that the amino group in such compounds is reactive and can participate in the formation of heterocyclic structures or condensation reactions to form Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The presence of a bromo group suggests that these compounds could be heavy and have higher molecular weights. The methoxy group could confer some degree of polarity and potential for hydrogen bonding, affecting solubility in organic solvents. The nitrile group indicates a potential for further chemical modification, such as hydrolysis to carboxylic acids or reduction to primary amines. The antimicrobial activity screening of some derivatives indicates that these compounds could have biological relevance and potential therapeutic applications .

properties

IUPAC Name

2-amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCHEQVFUTJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650084
Record name 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methoxynicotinonitrile

CAS RN

951884-75-6
Record name 2-Amino-5-bromo-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.